![molecular formula C10H6ClN3S B1434275 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine CAS No. 1955514-18-7](/img/structure/B1434275.png)
4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo derivatives involves various chemical reactions. For instance, pyrazolo [3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . In another study, pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates were subjected to halogenation, reduction, and alkylation reactions .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is C10H6ClN3S. The molecular weight is 235.69 g/mol. The dipole moment changes (Δμ) in pyrazolo compounds were calculated to be 10.3, 12.8, and 19.0 D .
Chemical Reactions Analysis
Pyrazolo compounds undergo various chemical reactions. For example, 4-Chloro-2-(1H-pyrazol-3-yl)phenol undergoes Mannich reaction with N,N′-bis(methoxymethyl)diaza-18-crown-6 . Pyrazolo thieno [2,3-e]pyrimidin-5 (4H)-ones intermediates were subjected to halogenation, reduction, and alkylation reactions .
Physical And Chemical Properties Analysis
The IR spectrum of pyrazolo compounds shows characteristic peaks at 2230 cm−1 (C≡N) and 3295 cm−1 (NH2) . The 1H NMR spectrum shows various peaks corresponding to different types of protons .
Scientific Research Applications
Synthetic Routes and Biological Activities
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds has been achieved through efficient synthetic protocols. These compounds have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The regioselectivity of 1,3-dipolar cycloadditions has been a critical aspect of these syntheses, highlighting the versatility of pyrazoles and annulated pyrazoles in medicinal chemistry. The antimicrobial activity of these synthesized compounds against both gram-positive and gram-negative bacteria showcases their potential as therapeutic agents (Yasser H. Zaki, A. R. Sayed, S. Elroby, 2016).
Antioxidant and Anti-inflammatory Applications
The synthesis of novel pyrimidine-2-thiol derivatives has revealed compounds with potent anti-inflammatory and antioxidant activities. This research underscores the chemical versatility of thiophene moieties and their role in developing chemotherapeutic compounds. The synthesized compounds showed promising antioxidant activities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation, along with hopeful anti-inflammatory activities (W. Shehab, M. Abdellattif, S. Mouneir, 2018).
Antiviral Evaluations
Further investigations into derivatives of thiophen-2-yl-propanone have led to the synthesis of compounds with potential antiviral applications. These compounds have undergone extensive evaluations, showcasing the broad applicability of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine derivatives in developing antiviral agents (H. Sayed, M. A. Ali, 2007).
Antimicrobial and Antitumor Activities
The exploration of azetidin-2-one containing pyrazoline derivatives has revealed antimicrobial properties, further expanding the potential applications of these compounds in medicinal chemistry. The synthetic routes to these derivatives and their subsequent evaluation for antimicrobial activity highlight the importance of this compound in developing new therapeutic agents (H. S. Shailesh, S. Pankaj, Patel Amr, 2012). The synthesis of pyrazole derivatives with anti-tumor activities further emphasizes the compound's significance in creating new avenues for cancer treatment (R. Mohareb, N. El-Sayed, M. Abdelaziz, 2012).
Mechanism of Action
Target of Action
The primary target of 4-Chloro-2-(thiophen-3-yl)pyrazolo[1,5-a]pyrazine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation, particularly in cancer cells . It has shown superior cytotoxic activities against certain cell lines .
Future Directions
Pyrazolo derivatives have shown potential in various fields, especially in medicinal chemistry. They have been studied for their inhibitory activities against various targets, such as TRKA . Therefore, future research could focus on exploring their potential uses in other biological applications and improving their synthesis methods.
properties
IUPAC Name |
4-chloro-2-thiophen-3-ylpyrazolo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3S/c11-10-9-5-8(7-1-4-15-6-7)13-14(9)3-2-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIUWOPQYPTARC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN3C=CN=C(C3=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239716 | |
Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1955514-18-7 | |
Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955514-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrazine, 4-chloro-2-(3-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301239716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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